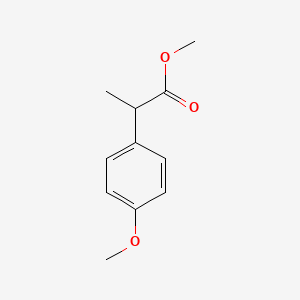

Methyl 2-(4-methoxyphenyl)propanoate

Description

Methyl 2-(4-methoxyphenyl)propanoate is an ester derivative featuring a 4-methoxyphenyl group attached to the α-carbon of a propanoic acid methyl ester. This compound is structurally characterized by its methoxy-substituted aromatic ring and methyl ester functionality, which influence its physicochemical properties, such as solubility, lipophilicity, and reactivity. It serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, prodrugs, and bioactive molecules. For example, its derivatives are explored as non-steroidal anti-inflammatory drug (NSAID) conjugates and hypoglycemic agents .

Properties

IUPAC Name |

methyl 2-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(11(12)14-3)9-4-6-10(13-2)7-5-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQVRCKIVSELCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(4-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.

Major Products

Oxidation: 2-(4-methoxyphenyl)propanoic acid.

Reduction: 2-(4-methoxyphenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Role in Drug Development

Methyl 2-(4-methoxyphenyl)propanoate serves as a key intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the preparation of Diltiazem, a calcium channel blocker used to treat hypertension and angina. The synthesis pathway often involves the transformation of this compound into other active pharmaceutical ingredients through various chemical reactions such as esterification and alkylation .

Case Study: Diltiazem Synthesis

A significant application of this compound is illustrated in the synthesis of Diltiazem. The compound acts as an intermediate that undergoes further transformations to yield Diltiazem derivatives. The process typically involves:

- Formation of an Epoxide : this compound can be converted into an epoxide, which is crucial for subsequent reactions.

- Reactions with Amines : The epoxide can react with amines to form the final Diltiazem structure, enhancing its pharmacological properties .

Applications in Organic Chemistry

Beyond its role in drug synthesis, this compound is utilized in organic chemistry for:

- Synthesis of Chiral Compounds : The compound can be employed to create chiral intermediates through asymmetric synthesis techniques.

- Material Science : It is also explored for potential applications in polymer chemistry due to its reactive functional groups that can participate in polymerization reactions.

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its safety profile. It has been classified as harmful if swallowed and causes skin irritation . Therefore, handling protocols must be observed to mitigate exposure risks.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Drug Synthesis | Intermediate for Diltiazem and other pharmaceuticals |

| Organic Chemistry | Used in the synthesis of chiral compounds and polymers |

| Material Science | Potential applications in polymer chemistry |

| Toxicology | Classified as harmful; safety protocols required for handling |

Mechanism of Action

The mechanism of action of methyl 2-(4-methoxyphenyl)propanoate depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various transformations to yield desired products. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and biochemical reactions.

Comparison with Similar Compounds

Ethyl 2-(4-Methoxyphenyl)Propanoate Derivatives

- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: Features a cyano group and ethyl ester. The syn-periplanar conformation of the C=C bond enhances reactivity in cycloaddition reactions, making it a precursor for 2-propenoylamides and propenoates .

- Ethyl 2-[(4-methoxyphenyl)amino]-3-oxo-3-(4-cyanophenyl)propanoate (5f): Incorporates an amino and cyano group, enabling cross-aza-benzoin reactions. Its higher molecular weight (358.12 g/mol) and polar substituents improve solubility in polar solvents compared to the methyl ester .

Analogs with Functional Group Modifications

Hydroxyl and Dihydroxy Derivatives

- Methyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate (Compound 32): The dihydroxy groups increase polarity, enhancing water solubility. The stereochemistry (R,S) may influence interactions with enzymatic targets, such as antioxidant pathways .

- (R)-Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate: The phenolic hydroxyl group confers antioxidant activity via radical scavenging, contrasting with the inert 4-methoxy group in the parent compound .

Amino Acid Derivatives

- (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride: The amino group enables incorporation into peptide chains or chiral synthons. The hydrochloride salt improves stability and bioavailability for pharmaceutical applications .

Pharmacologically Active Analogs

NSAID Conjugates

- (1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate (5f): The triazole ring and isobutyl group enhance COX-2 selectivity. The extended ester chain improves membrane permeability, outperforming methyl esters in anti-inflammatory assays .

- Methyl 2-(3-benzoylphenyl)propanoate: A ketoprofen prodrug with a benzoyl group that delays hydrolysis, prolonging therapeutic effects. Its methyl ester shows superior activity over ethyl/propyl analogs in vitro .

Hypoglycemic Agents

- Methyl (2S)-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-3-phenylpropanoate (Compound 1): The pyrrole and hydroxymethyl groups enable interactions with insulin signaling pathways, significantly increasing glucose uptake in HepG2 cells at 10 µM .

Key Findings and Implications

- Ester Chain Length: Methyl esters (e.g., this compound) generally exhibit faster hydrolysis rates than ethyl analogs, impacting prodrug activation .

- Substituent Effects: Electron-withdrawing groups (e.g., cyano) increase reactivity, while hydroxyl groups enhance antioxidant capacity .

- Stereochemistry: R/S configurations critically influence biological activity, as seen in hypoglycemic and amino acid derivatives .

Biological Activity

Methyl 2-(4-methoxyphenyl)propanoate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed overview of its biological activity, including synthesized derivatives, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is an ester derivative characterized by a methoxy group attached to a phenyl ring. The synthesis of this compound typically involves the reaction of 4-methoxyphenylacetic acid with methanol in the presence of an acid catalyst. Variations in the synthesis process can lead to different derivatives with potentially enhanced biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives. A notable study indicated that compounds derived from methyl esters showed significant inhibitory effects on various cancer cell lines, including HeLa and HCT-116 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, mediated through specific signaling pathways such as HSP90 and TRAP1 .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7a | HCT-116 | 0.12 | Apoptosis via TRAP1 |

| 7g | HeLa | 0.69 | Cell cycle arrest |

| Doxorubicin | HCT-116 | 2.29 | Standard chemotherapeutic |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties . In vitro studies demonstrated that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

- Study on Anticancer Activity : A study published in MDPI reported that this compound derivatives exhibited superior cytotoxicity against U-87 glioblastoma cells compared to triple-negative breast cancer cells (MDA-MB-231). The IC50 values for U-87 were significantly lower, indicating higher potency .

- Antioxidant Properties : Another investigation assessed the antioxidant capabilities of compounds related to this compound, using the DPPH radical scavenging method. Results indicated that some derivatives displayed antioxidant activity surpassing that of ascorbic acid, suggesting potential applications in oxidative stress-related conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly in cancerous cells.

- Membrane Disruption : In antimicrobial applications, it disrupts bacterial membranes, causing cell lysis.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Catalyst/Reagent | Key Advantage | Limitation |

|---|---|---|---|---|

| Acid-catalyzed esterification | 70–80 | H₂SO₄ | Cost-effective, scalable | Requires rigorous purification |

| Triazole coupling | 85 | Cu(I) catalysts | High regioselectivity | Complex multi-step synthesis |

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- IR Spectroscopy : Prioritize the ester carbonyl stretch (~1727 cm⁻¹) and methoxy C–O vibration (~1250 cm⁻¹) .

- HRMS : Confirm molecular ion ([M⁺]) at m/z 208.0735 (calculated for C₁₁H₁₄O₃) and isotopic patterns .

- ¹H/¹³C NMR : Key signals include the methoxy singlet (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.3 ppm) .

Q. Table 2: Critical Spectral Peaks

| Technique | Key Peaks | Functional Group Assignment |

|---|---|---|

| IR | 1727 cm⁻¹, 1250 cm⁻¹ | Ester C=O, Methoxy C–O |

| ¹H NMR | δ 3.8 (s, 3H), δ 1.5 (d, 3H) | Methoxy, Methyl group |

Basic: What are the common synthetic impurities encountered in this compound preparation, and how can they be systematically identified?

Methodological Answer:

Common impurities include:

Q. Identification Strategy :

- Use reverse-phase HPLC with a C18 column (e.g., 80:20 acetonitrile/water mobile phase) and compare retention times against reference standards .

- Employ LC-MS to distinguish isobaric impurities .

Advanced: How can researchers optimize reaction conditions to improve yield and purity of this compound?

Methodological Answer:

- Catalyst Screening : Replace H₂SO₄ with milder catalysts (e.g., DMAP) to reduce side reactions .

- Solvent Selection : Anhydrous solvents (e.g., dichloromethane) minimize hydrolysis .

- Temperature Control : Maintain temperatures below 60°C to prevent decomposition (supported by NIST boiling point data for analogous esters, ~418 K) .

Q. Experimental Design :

- Conduct a factorial design varying catalyst concentration, solvent polarity, and temperature. Monitor yield/purity via GC-MS.

Advanced: How can contradictions in reported spectral data for this compound be resolved?

Methodological Answer:

Discrepancies in spectral data (e.g., HRMS m/z values or NMR shifts) often arise from:

Q. Validation Protocol :

- Cross-validate with multiple techniques (e.g., IR + NMR + HRMS) and compare against computational predictions (e.g., DFT-calculated NMR shifts).

Advanced: What methodologies are appropriate for evaluating the structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

Methodological Answer:

Q. Data Contradiction Analysis :

- If in vitro potency does not translate to in vivo efficacy, investigate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) .

Advanced: What strategies ensure the stability of this compound under various storage and experimental conditions?

Methodological Answer:

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation/hydrolysis .

- Stability-Indicating Assays : Monitor degradation via HPLC-UV (e.g., new peaks at 254 nm indicate breakdown products) .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks to simulate long-term storage .

Q. Table 3: Stability Under Stress Conditions

| Condition | Degradation Products | Mitigation Strategy |

|---|---|---|

| High humidity | Carboxylic acid | Use desiccants |

| UV light | Radical-derived dimers | Store in dark/amber glass |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.